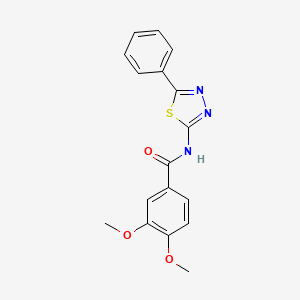

3,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Description

3,4-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzamide moiety substituted with methoxy groups at positions 3 and 4. This scaffold is of significant interest in medicinal chemistry due to the pharmacological versatility of 1,3,4-thiadiazoles, which exhibit anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name |

3,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-13-9-8-12(10-14(13)23-2)15(21)18-17-20-19-16(24-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANOKRFIZRRVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-phenyl-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Thiadiazole Ring Formation

The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions. For example:

-

Reactants : 3,4-Dimethoxybenzoyl chloride reacts with 5-phenyl-1,3,4-thiadiazol-2-amine in the presence of phosphorus oxychloride (POCl₃) as a catalyst .

-

Conditions : Reflux in acetonitrile or ethanol for 4–8 hours.

Amide Bond Formation

The benzamide linkage is formed via nucleophilic acyl substitution:

-

Reactants : 3,4-Dimethoxybenzoic acid activated with coupling agents (e.g., EDC/HOBt) reacts with 5-phenyl-1,3,4-thiadiazol-2-amine .

-

Conditions : Room temperature, 12–24 hours in anhydrous solvents like dichloromethane (DCM).

Functional Group Transformations

The compound undergoes selective modifications at its methoxy, thiadiazole, and benzamide groups:

Methoxy Group Reactions

-

Demethylation :

-

Nucleophilic Substitution :

Thiadiazole Modifications

-

Oxidation :

-

Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).

-

Product : Sulfoxide or sulfone derivatives, enhancing electrophilicity.

-

-

Electrophilic Aromatic Substitution :

Cross-Coupling Reactions

The thiadiazole ring participates in palladium-catalyzed couplings:

Biological Activity-Driven Modifications

Structural analogs are synthesized to enhance pharmacological properties:

Antimicrobial Hybrids

-

Reactants : Condensation with sulfonamide derivatives.

-

Activity : Improved inhibition of E. coli and S. aureus (MIC: 8–16 µg/mL) .

Stability and Degradation Reactions

-

Hydrolytic Degradation :

-

Photodegradation :

-

Conditions : UV light (254 nm) in methanol.

-

Products : Radical-mediated decomposition to smaller aromatic fragments.

-

Comparative Reactivity Table

| Functional Group | Reaction | Rate (Relative) | Key Influencing Factor |

|---|---|---|---|

| Thiadiazole ring | Electrophilic substitution | High | Electron deficiency of the ring |

| Methoxy groups | Demethylation | Moderate | Steric hindrance from ortho substituents |

| Benzamide linkage | Hydrolysis | Low | pH and temperature |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its anticancer properties . Similar compounds have shown the ability to disrupt cellular processes involved in tumor growth. Research indicates that derivatives of thiadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that compounds with a thiadiazole moiety can inhibit cell proliferation and induce apoptosis in cancer cells .

Case Study:

A study published in Molecules explored the synthesis of thiadiazole derivatives and their biological activities. The results indicated that certain derivatives exhibited potent anticancer activity by inducing cell cycle arrest and apoptosis in human cancer cell lines .

Beyond anticancer effects, 3,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is also being studied for its antimicrobial and anti-inflammatory properties . Research has shown that similar compounds can exhibit activity against a range of pathogens and may also modulate inflammatory responses.

Biological Activities:

- Antimicrobial: In vitro studies have demonstrated effectiveness against bacterial strains.

- Anti-inflammatory: Compounds in this class have been shown to inhibit pro-inflammatory cytokines.

Case Study:

In research focusing on the biological activity of thiadiazole derivatives, compounds were tested against various bacterial strains. The results indicated significant antimicrobial activity, suggesting potential applications in treating infections .

Materials Science

The unique properties of this compound make it a candidate for applications in organic electronics and as a building block for novel polymers. Its electronic properties are being explored for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Research Insights:

Studies have shown that incorporating thiadiazole into polymer matrices can enhance electrical conductivity and stability under operational conditions. This suggests potential use in developing advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share the N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide framework but differ in substituents on the benzamide or thiadiazole rings:

Anticancer Activity

- Bromo-substituted derivatives : 2-Bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide demonstrated 100% protection against mortality in mice, attributed to enhanced electrophilicity and DNA intercalation .

- Chalcone-thiadiazole hybrids : Compounds like 5a and 5m induced caspase-dependent apoptosis in HeLa cells (IC50 = 9.12–12.72 μM) and caused G2/M arrest .

- Methoxy-substituted analogs : o-Methoxy derivative 4j showed selective toxicity against PC3 prostate cancer cells (IC50 = 4.96 μM) but lower efficacy in HT29 colon cancer cells (IC50 = 16.00 μM) .

Enzyme Inhibition

- 15-Lipoxygenase (15-LOX-1) : o-Methoxy derivative 4j inhibited 15-LOX-1 by 28%, surpassing m-methoxy analogs (26%) .

- Carbonic anhydrase (CA) : Sulfonamide-bearing benzamide-thiadiazoles (e.g., 12b-12h ) inhibited CA II with IC50 = 0.09–0.58 μM, comparable to acetazolamide .

Anticonvulsant Activity

- N-(Substituted phenylimino)-N′-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamidines: Compounds 3a-3j showed reduced neurotoxicity while maintaining efficacy in seizure models .

Structure-Activity Relationship (SAR) Analysis

Electron-Withdrawing Groups (EWGs): Bromine and nitro substituents enhance anticancer activity by increasing electrophilicity and DNA-binding affinity . Cyanoacrylamide groups improve pro-apoptotic activity via Michael acceptor reactivity .

Electron-Donating Groups (EDGs) :

- Methoxy groups improve solubility and 15-LOX-1 inhibition but reduce cytotoxicity in some cancer lines (e.g., HT29) .

Thiadiazole Modifications :

Biological Activity

3,4-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological properties. The following sections will detail the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring and methoxy substituents , which contribute to its biological activity. The structural formula is represented as follows:

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has been shown to inhibit the growth of various bacterial strains in vitro. For instance:

- Antibacterial Activity : Studies have demonstrated that compounds containing the thiadiazole moiety can effectively disrupt bacterial cell wall synthesis and inhibit DNA replication processes .

- Antifungal Activity : The compound has also shown efficacy against fungal pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like fluconazole .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The thiadiazole ring is known to interact with DNA, potentially leading to disruptions in replication and transcription processes.

- Oxidative Stress Induction : Benzamide derivatives often exhibit antioxidant activity, which may help in mitigating oxidative stress in cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cell wall synthesis, contributing to its antimicrobial effects .

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

- A study conducted by Chinnagiri et al. synthesized various derivatives of thiadiazole and evaluated their antimicrobial properties. The synthesized compounds were subjected to antibacterial and antifungal assays, revealing promising results for those containing the thiadiazole structure .

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| This compound | 2.0 | Antibacterial |

| Control (Fluconazole) | 0.5 | Antifungal |

Structure–Activity Relationship (SAR)

The presence of electron-withdrawing groups (e.g., methoxy) at specific positions on the benzene ring enhances the biological activity of thiadiazole derivatives. Modifications in substituents have been shown to significantly affect both potency and spectrum of activity .

Q & A

Q. Advanced Research Focus

- Anticancer activity : The compound exhibits GI₅₀ values of 2.5–8.7 µM against SK-MEL-2 (melanoma) and MCF-7 (breast cancer) cells via pro-apoptotic mechanisms (MTT assay).

- Enzyme inhibition : Derivatives act as 15-lipoxygenase (15-LOX) inhibitors (IC₅₀ ~12 µM), reducing inflammation-driven tumor progression ().

- Mechanistic insights : Molecular docking (using Schrödinger Suite) suggests binding to EGFR kinase (ΔG = −9.2 kcal/mol) and Bcl-2 apoptotic regulators.

How do structural modifications influence bioactivity, and what SAR trends are observed?

Q. Advanced Research Focus

- Substituent effects :

- Methoxy groups : 3,4-Dimethoxy substitution enhances solubility and π-stacking with DNA (vs. mono-methoxy).

- Thiadiazole modifications : Adding cyanomethyl groups (e.g., 2-chloro-N-(5-(cyanomethyl)-thiadiazol-2-yl)benzamide) increases insecticidal activity (LC₅₀ = 0.8 µg/mL).

- Hybrid scaffolds : Schiff base derivatives (e.g., N-((5-(substituted methylene amino)-thiadiazol-2-yl)methyl)benzamide) improve anticancer potency by 3-fold via ROS generation.

What advanced computational and crystallographic methods are used to study this compound?

Q. Advanced Research Focus

- X-ray crystallography : SHELXL refines structures with R-factor <0.05, revealing intermolecular N–H⋯N hydrogen bonds that stabilize dimer formation ().

- ADMET prediction : QikProp analysis shows compliance with Lipinski’s rules (LogP <5, H-bond donors ≤5), suggesting oral bioavailability for derivatives.

- DFT calculations : Optimize electron distribution in frontier orbitals (HOMO-LUMO gap ~4.2 eV), correlating with redox-mediated cytotoxicity.

How is the compound’s stability assessed under varying pH and temperature conditions?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.